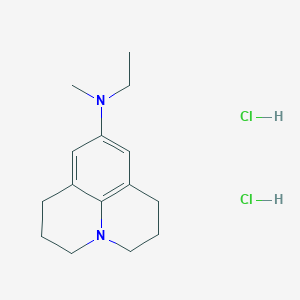

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride, also known as SKF-38393, is a selective dopamine D1 receptor agonist. It has been widely used in scientific research as a tool to investigate the role of dopamine receptors in various physiological and pathological processes.

Wirkmechanismus

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride acts as a selective agonist of dopamine D1 receptors. It binds to and activates these receptors, leading to the activation of adenylate cyclase and the subsequent increase in intracellular cAMP levels. The increase in cAMP levels then triggers a cascade of downstream signaling events, ultimately leading to the physiological effects of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride.

Biochemische Und Physiologische Effekte

The activation of dopamine D1 receptors by Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has been shown to have various biochemical and physiological effects. In the brain, it increases the release of dopamine and other neurotransmitters, leading to the stimulation of locomotor activity and the regulation of mood and motivation. In the kidney, it increases renal blood flow and glomerular filtration rate, leading to the regulation of blood pressure and renal function.

Vorteile Und Einschränkungen Für Laborexperimente

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has several advantages as a tool for scientific research. It is a selective agonist of dopamine D1 receptors, which allows for the specific activation of these receptors without affecting other receptors. It is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments.

However, there are also some limitations to the use of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride in lab experiments. It has a relatively short half-life, which means that its effects are transient and may require frequent administration. It also has a relatively low potency, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the use of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride in scientific research. One direction is to investigate the role of dopamine D1 receptors in the regulation of other physiological processes, such as immune function and metabolism. Another direction is to develop more potent and selective agonists of dopamine D1 receptors, which may have greater effectiveness in certain experimental settings. Finally, the use of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride in combination with other drugs or treatments may provide new insights into the complex interactions between dopamine receptors and other signaling pathways.

Synthesemethoden

The synthesis of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride involves several steps, including the condensation of 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine with N-methyl-ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The dihydrochloride salt of Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride is obtained by treating the free base with hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has been extensively used in scientific research to study the function of dopamine D1 receptors. It has been shown to stimulate the activity of D1 receptors in various tissues, including the brain, kidney, and heart. The selective activation of D1 receptors by Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride has been used to investigate the role of these receptors in the regulation of blood pressure, renal function, and locomotor activity.

Eigenschaften

CAS-Nummer |

101418-34-2 |

|---|---|

Produktname |

Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride |

Molekularformel |

C15H24Cl2N2 |

Molekulargewicht |

303.3 g/mol |

IUPAC-Name |

N-ethyl-N-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine;dihydrochloride |

InChI |

InChI=1S/C15H22N2.2ClH/c1-3-16(2)14-10-12-6-4-8-17-9-5-7-13(11-14)15(12)17;;/h10-11H,3-9H2,1-2H3;2*1H |

InChI-Schlüssel |

MKDIWULKKHXFAT-UHFFFAOYSA-N |

SMILES |

CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |

Kanonische SMILES |

CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |

Andere CAS-Nummern |

101418-34-2 |

Synonyme |

N-Methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)ethylami ne dihydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

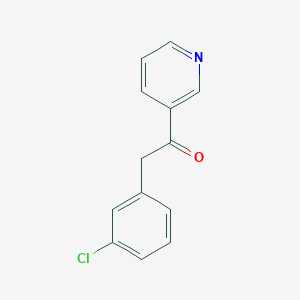

![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)